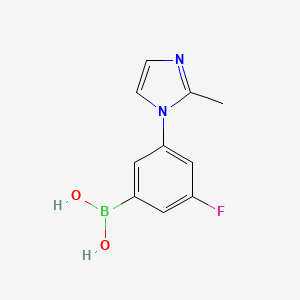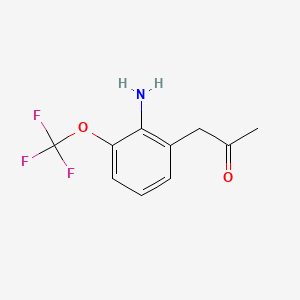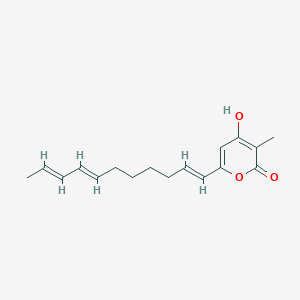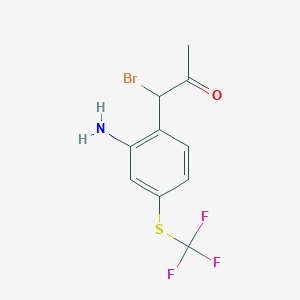
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by chlorination and ethoxylation. For instance, the bromination can be carried out using bromine in carbon tetrachloride, followed by chlorination using thionyl chloride . The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Scientific Research Applications
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The ethoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(3-Ethoxyphenyl)-3-chloropropan-1-one
- 1-(3-(Bromomethyl)-5-methoxyphenyl)-3-chloropropan-1-one
Comparison: 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can participate in various substitution reactions, and the ethoxy group, which can enhance solubility and reactivity . Compared to its analogs, this compound may offer distinct advantages in terms of reactivity and application potential .
Properties
Molecular Formula |
C12H14BrClO2 |
|---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-11-6-9(8-13)5-10(7-11)12(15)3-4-14/h5-7H,2-4,8H2,1H3 |
InChI Key |
CXWJZQUETCQOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)









